5-[[2-(Difluoromethoxy)-4-fluorobenzoyl]amino]pentanoic acid
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Overview
Description
5-[[2-(Difluoromethoxy)-4-fluorobenzoyl]amino]pentanoic acid is a synthetic organic compound characterized by the presence of difluoromethoxy and fluorobenzoyl groups
Preparation Methods
The synthesis of 5-[[2-(Difluoromethoxy)-4-fluorobenzoyl]amino]pentanoic acid typically involves multiple steps, including etherification, nitrification, hydrolysis, reduction, and redox reactions . The process begins with the etherification of a suitable precursor, followed by nitrification to introduce the nitro group. Subsequent hydrolysis and reduction steps convert the nitro group to an amine, which is then subjected to redox reactions to yield the final product. Industrial production methods focus on optimizing yield, reducing costs, and minimizing environmental impact .
Chemical Reactions Analysis
5-[[2-(Difluoromethoxy)-4-fluorobenzoyl]amino]pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[[2-(Difluoromethoxy)-4-fluorobenzoyl]amino]pentanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[[2-(Difluoromethoxy)-4-fluorobenzoyl]amino]pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy and fluorobenzoyl groups play a crucial role in modulating the compound’s binding affinity and specificity . These interactions can lead to the inhibition or activation of specific biological pathways, depending on the target and context .
Comparison with Similar Compounds
5-[[2-(Difluoromethoxy)-4-fluorobenzoyl]amino]pentanoic acid can be compared with other fluorinated compounds, such as:
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: Used in the synthesis of pantoprazole, a drug for treating gastrointestinal disorders.
Difluoromethoxylated ketones: Serve as building blocks for the synthesis of nitrogen-containing heterocycles. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-[[2-(difluoromethoxy)-4-fluorobenzoyl]amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO4/c14-8-4-5-9(10(7-8)21-13(15)16)12(20)17-6-2-1-3-11(18)19/h4-5,7,13H,1-3,6H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBULVUDDSVCVET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)F)C(=O)NCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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